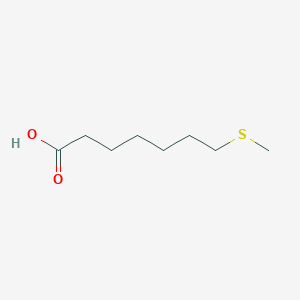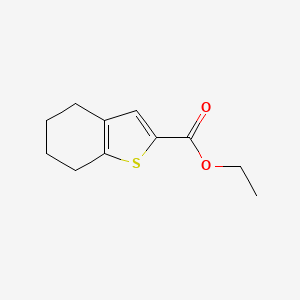![molecular formula C12H16N2O B1340501 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone CAS No. 953891-80-0](/img/structure/B1340501.png)
1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone
Vue d'ensemble
Description
1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Building Block Synthesis
1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone is utilized in synthesizing chiral building blocks for pharmaceuticals. For instance, (S)-N-Benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, is produced with high enantiometric excess and yield, proving its importance in asymmetric synthesis (Yamada-Onodera, Fukui & Tani, 2007).
Synthesis of Chiral Aminomethyl Pyrrolidines
The compound is pivotal in the preparation of chiral 3-substituted-3-aminomethyl-pyrrolidines. These derivatives, obtained from specific enantiomers, are important for creating compounds with potential pharmaceutical applications (Suto, Turner & Kampf, 1992).
Production of 1-Benzyl-2-pyrrolidinone
The compound can be prepared through the reaction of γ-butyrolactone and benzylamine, catalyzed by phosphoric acid. This synthesis process is efficient, yielding high purity 1-benzyl-2-pyrrolidinone, underscoring its versatility in organic synthesis (Yang Chunfeng, 2005).
In Synthesis of Pyrrolidines and Pyrrolidinones
Pyrrolidines and pyrrolidinones, which include structures like this compound, are crucial in organic and medicinal chemistry. Their synthesis via palladium-catalyzed intramolecular cyclization of aminomalonates highlights their significance in creating structurally complex and functionally diverse molecules (Hess & Burton, 2010).
Application in Polymerization Processes
This compound is also used in polymerization processes, such as the preparation of linear living α,ω-di(tert-chloro)polyisobutylenes. Its role as an efficient electron-pair donor in conjunction with other compounds underscores its utility in creating specialized polymeric materials (Pratap & Heller, 1992).
Role in Antiviral Research
This compound derivatives have been explored in the context of antiviral research, especially in the synthesis of inhibitors for neuraminidase, a key enzyme in the life cycle of influenza viruses. Modifications of the pyrrolidinone ring have shown varying degrees of efficacy against different types of influenza (Brouillette et al., 2003).
Reductive Amination Processes
The reductive amination of levulinic acid with primary amines to synthesize pyrrolidinones is another important application. This process highlights the compound's role in creating intermediates for pharmaceuticals, surfactants, and solvents (Xu et al., 2017).
Mécanisme D'action
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a versatile scaffold in drug discovery . The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in the DNA damage repair process . The interaction with these enzymes suggests that this compound may influence DNA repair mechanisms, potentially affecting cellular responses to DNA damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PARP-1 and PARP-2 enzymes can lead to alterations in DNA repair pathways, which in turn can affect cell survival and proliferation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with PARP-1 and PARP-2 enzymes involves binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition can lead to a decrease in the repair of DNA damage, resulting in increased sensitivity of cells to DNA-damaging agents. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases significantly . In animal models, high doses of this compound have been associated with adverse effects such as organ toxicity and impaired cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound’s interaction with metabolic enzymes can influence the levels of metabolites and the overall metabolic flux within cells . Additionally, this compound may affect the activity of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating enzyme activity and cofactor availability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution within tissues can influence its overall efficacy and toxicity, as well as its ability to reach target sites within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15/h1-2,4-5H,3,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYBZYQMWTMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588512 | |
| Record name | 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953891-80-0 | |
| Record name | 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)


![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)



![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

